Silicon 2 3-naphthalocyanine dihydroxide
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Overview
Description
Silicon 2,3-naphthalocyanine dihydroxide is a complex organic compound with the molecular formula
C48H26N8O2Si
and a molecular weight of 774.86 g/mol . This compound belongs to the naphthalocyanine family, known for their extensive conjugated systems and unique optical properties. Silicon 2,3-naphthalocyanine dihydroxide is particularly noted for its applications in photodynamic therapy and as a photosensitizer in various scientific fields.Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of silicon 2,3-naphthalocyanine dihydroxide typically involves the cyclotetramerization of 2,3-dicyanonaphthalene in the presence of silicon tetrachloride. The reaction is carried out under high-temperature conditions, often exceeding 200°C, in a solvent such as quinoline or 1-chloronaphthalene. The resulting silicon naphthalocyanine is then hydrolyzed to form the dihydroxide derivative .
Industrial Production Methods: Industrial production of silicon 2,3-naphthalocyanine dihydroxide follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions: Silicon 2,3-naphthalocyanine dihydroxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon 2,3-naphthalocyanine dioxides.
Reduction: Reduction reactions can convert it to silicon 2,3-naphthalocyanine dihydrides.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as thionyl chloride or phosphorus pentachloride facilitate substitution reactions.
Major Products Formed:
Oxidation: Silicon 2,3-naphthalocyanine dioxides.
Reduction: Silicon 2,3-naphthalocyanine dihydrides.
Substitution: Various substituted silicon naphthalocyanines depending on the substituent introduced.
Scientific Research Applications
Silicon 2,3-naphthalocyanine dihydroxide has a wide range of applications in scientific research:
Chemistry: Used as a photosensitizer in photochemical reactions and as a catalyst in organic synthesis.
Biology: Employed in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light activation.
Medicine: Investigated for its potential in imaging and diagnostic applications, particularly in near-infrared fluorescence imaging.
Mechanism of Action
The mechanism of action of silicon 2,3-naphthalocyanine dihydroxide primarily involves its role as a photosensitizer. Upon absorption of light, the compound transitions to an excited state, which can transfer energy to molecular oxygen, generating singlet oxygen and other reactive oxygen species. These reactive species can induce cell damage and apoptosis, making the compound effective in photodynamic therapy. The molecular targets include cellular membranes, proteins, and nucleic acids, leading to oxidative stress and cell death .
Comparison with Similar Compounds
Silicon 2,3-naphthalocyanine dihydroxide is compared with other naphthalocyanine derivatives and phthalocyanines:
Silicon 2,3-naphthalocyanine dichloride: Similar structure but with chloride substituents instead of hydroxyl groups.
Silicon phthalocyanine dihydroxide: A phthalocyanine analogue with similar optical properties but different electronic characteristics.
Copper (II) 2,3-naphthalocyanine: Contains copper instead of silicon, affecting its redox properties and applications.
Uniqueness: Silicon 2,3-naphthalocyanine dihydroxide is unique due to its specific absorption in the near-infrared region, making it highly suitable for medical imaging and photodynamic therapy. Its hydroxyl groups also provide sites for further functionalization, enhancing its versatility in various applications .
Properties
Molecular Formula |
C48H26N8O2Si |
---|---|
Molecular Weight |
774.9 g/mol |
IUPAC Name |
54,54-dihydroxy-13,26,39,52,53,55,56,57-octaza-54-silatetradecacyclo[25.25.3.114,25.140,51.02,11.04,9.012,53.015,24.017,22.028,37.030,35.038,55.041,50.043,48]heptapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25(57),26,28,30,32,34,36,38,40(56),41,43,45,47,49,51-heptacosaene |
InChI |
InChI=1S/C48H26N8O2Si/c57-59(58)55-45-37-21-29-13-5-6-14-30(29)22-38(37)47(55)53-43-35-19-27-11-3-4-12-28(27)20-36(35)44(50-43)54-48-40-24-32-16-8-7-15-31(32)23-39(40)46(56(48)59)52-42-34-18-26-10-2-1-9-25(26)17-33(34)41(49-42)51-45/h1-24,57-58H |
InChI Key |
TWXYEPNVTJIKJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C4=NC5=C6C=C7C=CC=CC7=CC6=C8N5[Si](N9C(=NC3=N4)C1=CC2=CC=CC=C2C=C1C9=NC1=NC(=N8)C2=CC3=CC=CC=C3C=C21)(O)O |
Origin of Product |
United States |
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